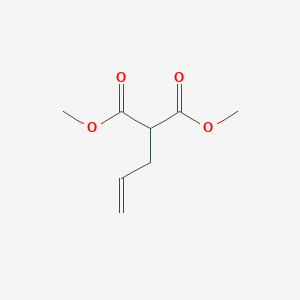

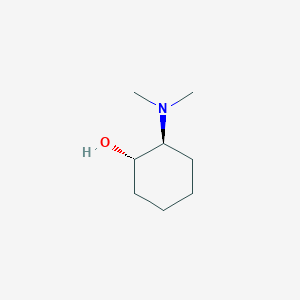

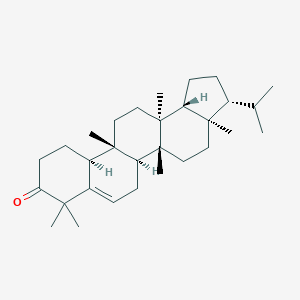

![molecular formula C11H7NS B109661 1H-Benzo[cd]indole-2-thione CAS No. 4734-98-9](/img/structure/B109661.png)

1H-Benzo[cd]indole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-Benzo[cd]indole-2-thione and its derivatives has been a topic of interest in various research studies . For instance, one study discussed the design and synthesis of Benzo[cd]indol-2(1H)-ones derivatives as a lysosome-targeted anti-metastatic agent . Another study focused on the synthesis of indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position .Molecular Structure Analysis

The molecular structure of 1H-Benzo[cd]indole-2-thione has been determined in several studies . For example, one study reported the determination of three new crystal structures of 1H-benzo[d]imidazole derivatives .Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[cd]indole-2-thione have been explored in various studies . For instance, one study discussed the synthesis of indole derivatives with imidazole, benzothiazole–2–-thione and benzoxazole–2–thione moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzo[cd]indole-2-thione have been reported in various studies . For instance, one study reported that imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Cytoprotective Applications

1H-Benzo[cd]indole-2-thione: derivatives have been synthesized and evaluated for their cytoprotective activities. These compounds exhibit significant protection against oxidative hemolysis, which is the destruction of red blood cells due to oxidative stress . This property is particularly valuable in the development of treatments for diseases where oxidative damage is a key factor.

Antioxidant Properties

The antioxidant capacity of 1H-Benzo[cd]indole-2-thione derivatives makes them candidates for combating oxidative stress-related conditions. Their ability to act as ferrous ion chelating agents helps in preventing the formation of free radicals, thereby protecting cells from damage .

Antibacterial and Fungicidal Activities

These compounds have shown promising results in inhibiting the growth of various bacterial and fungal strains. This includes their effectiveness against fungal strains like Coriolus versicolor , Poria placenta , Coniophora puteana , and Gloeophyllum trabeum . Such properties suggest potential applications in developing new antibacterial and antifungal therapies.

Anti-metastatic Agent in Cancer Therapy

1H-Benzo[cd]indole-2-thione: derivatives have been explored as lysosome-targeted anti-metastatic agents. They have shown potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . This highlights their potential use in cancer treatment, specifically in targeting and preventing the spread of cancer cells.

Lysosome Imaging

Some derivatives of 1H-Benzo[cd]indole-2-thione have been developed as lysosome-targeted bio-imaging agents. These compounds exhibit strong fluorescence, allowing them to be used in imaging applications to visualize lysosomes within cells . This can be particularly useful in research and diagnostic procedures in oncology.

Synthesis of Inhibitors

1H-Benzo[cd]indole-2-thione: has been used as a reactant in the synthesis of inhibitors of enzymes like thymidylate synthase. These inhibitors have potential applications in the treatment of various diseases, including cancer, by targeting specific metabolic pathways .

Antitubercular Activity

Indole derivatives, including those related to 1H-Benzo[cd]indole-2-thione , have been investigated for their antitubercular activity. They have shown effectiveness against Mycobacterium tuberculosis, suggesting a role in developing new treatments for tuberculosis .

Mecanismo De Acción

Target of Action

The primary target of 1H-Benzo[cd]indole-2-thione is the lysosome . Lysosomes have become a hot topic in tumor therapy, and targeting the lysosome is therefore a promising strategy in cancer therapy .

Mode of Action

The compound enters the cancer cells via the polyamine transporter localized in the lysosomes and causes autophagy and apoptosis . The mechanism of action revealed that the crosstalk between autophagy and apoptosis induced by the compound was mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway, a multistep lysosomal-degradation pathway . Autophagy has a dual role in cancer therapy, protecting against and promoting cell death . The potential for using autophagy in cancer therapy is promising .

Pharmacokinetics

The compound’s ability to enter cells via the polyamine transporter suggests it may have good cell permeability .

Result of Action

The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It also exhibits stronger green fluorescence than its predecessor, indicating its potential as an imaging agent .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 1H-Benzo[cd]indole-2-thione. For instance, the replacement of -S- and -O- ring atoms modifies molecular conformation in the crystal, changes intermolecular interactions, and has a severe impact on biological activity .

Propiedades

IUPAC Name |

1H-benzo[cd]indole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYOCLXLQBLONC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=S)NC3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzo[cd]indole-2-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

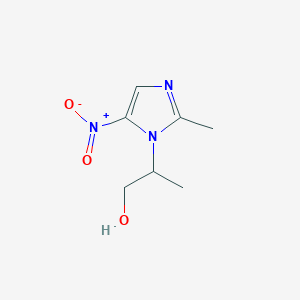

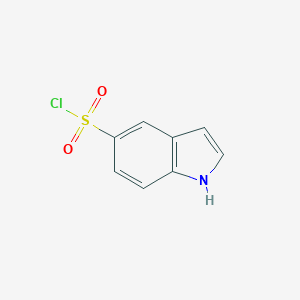

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)

![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)